molecular formula C17H17N3O B2763424 N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide CAS No. 488099-82-7

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide

Cat. No. B2763424
CAS RN: 488099-82-7
M. Wt: 279.343
InChI Key: OJHXLOULBDTUNA-UHFFFAOYSA-N
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Description

“N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide” is a chemical compound with the linear formula C16H15N3O . It has a molecular weight of 265.317 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antibacterial Agents

The synthesis of novel N’- (1,3-benzothiazol-2-yl)-arylamides has led to compounds with antibacterial activity. These derivatives were tested against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrated promising activity against Staphylococcus aureus NCIM 5021, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Among these, compound C13, featuring a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 (MIC = 13.0 μM) and bactericidal activity against S. aureus ATCC 43300 .

Apoptosis Induction in Cancer Cells

Substituted derivatives of this compound have been investigated for their biological effects. For instance, compound 10ec induced apoptosis in BT-474 breast cancer cells. Detailed studies using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays revealed its potential as an apoptosis-inducing agent .

Dopant for Organic Semiconductors

4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H) serves as an efficient dopant for n-type organic semiconductors. It is soluble in common processing solvents, commercially available, and generally considered air-stable. Its versatility makes it valuable for various applications in organic electronics .

Therapeutic Agents

Benzimidazoles, including derivatives of this compound, play crucial roles in pharmaceutical chemistry. They exhibit diverse biological properties, such as antihypertensive, antihelminthic, antiviral, and anticancer activities. Notable examples include candesartan, albendazole, and mebendazole .

X-ray Structure Investigation

N-(1H-1,3-benzodiazol-2-yl)benzamide, a close relative of our compound, has been synthesized and characterized. Single-crystal X-ray analysis provided insights into its molecular structure. Such investigations contribute to understanding its properties and potential applications .

Pharmacokinetic Profile

ADMET calculations indicate a favorable pharmacokinetic profile for synthesized compounds C1-18. This assessment considers their absorption, distribution, metabolism, excretion, and toxicity, which are crucial for drug development .

Mechanism of Action

Target of Action

The primary targets of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE are currently unknown

Biochemical Pathways

The biochemical pathways affected by N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE are currently unknown . Understanding the affected pathways and their downstream effects requires knowledge of the compound’s targets and mode of action.

Result of Action

The molecular and cellular effects of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE’s action are currently unknown . These effects can be determined once the compound’s targets, mode of action, and affected biochemical pathways are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-9-13(10-8-11)17(21)18-12(2)16-19-14-5-3-4-6-15(14)20-16/h3-10,12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHXLOULBDTUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide

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